![molecular formula C12H17BrClNO B1374525 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219980-99-0](/img/structure/B1374525.png)
3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride (3-BMPH) is an organic compound that has been used in a variety of scientific research applications. It is a synthetic molecule which has been used in various experiments to better understand the biochemical and physiological effects of certain compounds. 3-BMPH has been used in laboratory experiments to study the effects of certain compounds on the body and to explore the mechanisms of action of those compounds.
Scientific Research Applications
Synthesis and Chemical Properties : A study by Sarbu et al. (2019) discusses the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, which are derivatives related to the chemical structure of interest. These compounds were characterized using several spectroscopic methods, indicating the diverse chemical properties and potential applications of such compounds in organic synthesis (Sarbu, Lungu, Sandu, Chirita, & Bahrin, 2019).
Biological Activity and Potential Applications : Rezai et al. (2018) report the synthesis of biologically active natural bromophenols and their derivatives, demonstrating significant antioxidant activities and potential applications in food and pharmaceutical fields as natural antioxidants. This study highlights the potential of bromophenol derivatives in biological applications, which could be relevant for the compound (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).
Antimicrobial Activity : Bogdanowicz et al. (2013) explored the synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives, which show structural similarity to the compound of interest. These compounds were evaluated for their antimicrobial activity against a range of bacteria, demonstrating the potential of such derivatives in developing new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Główka, & Olczak, 2013).
Industrial Applications : According to Żmigrodzka et al. (2022), pyrrolidines, which include compounds like the one , are important in various industrial applications, such as dyes and agrochemical substances. Their study on pyrrolidine synthesis via [3+2] cycloaddition reactions underscores the importance of such compounds in industrial chemistry (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Synthesis and Antimicrobial Profile : A study by Fuloria et al. (2014) discusses the synthesis and characterization of compounds including 2-(4-bromo-3-methylphenoxy) derivatives. These compounds were evaluated for their antimicrobial activities, demonstrating the relevance of such structures in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
properties
IUPAC Name |
3-[(2-bromo-4-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-2-3-12(11(13)6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLFHERMQRHKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



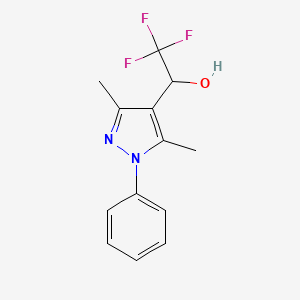
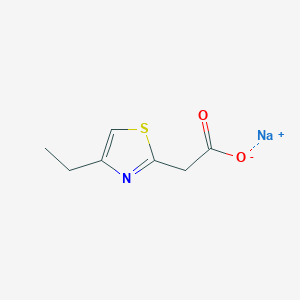
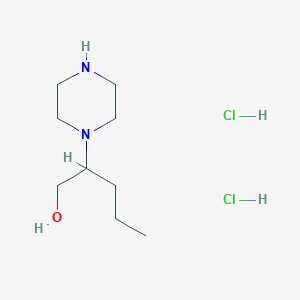
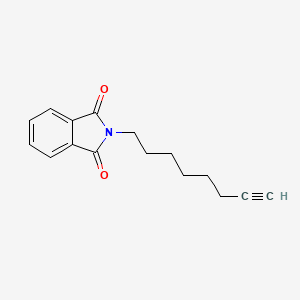
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)
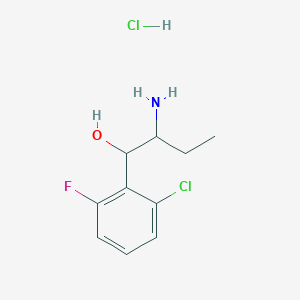

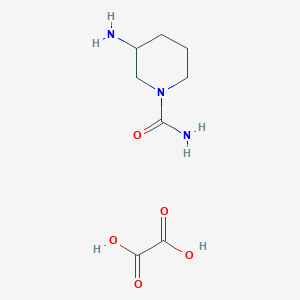


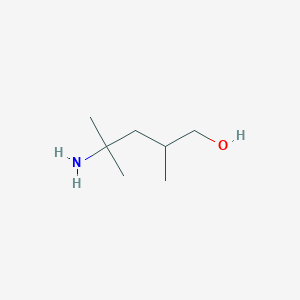
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
